molecular formula C31H49N3O16 B8106115 N-Boc-N-bis(PEG3-NHS ester)

N-Boc-N-bis(PEG3-NHS ester)

Cat. No.: B8106115
M. Wt: 719.7 g/mol
InChI Key: PQSUBGGFVYSVNA-UHFFFAOYSA-N
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Description

N-Boc-N-bis(PEG3-NHS ester) is a branched polyethylene glycol derivative with a tert-butoxycarbonyl (Boc) protected amino group and two terminal N-hydroxysuccinimide (NHS) esters. This compound is primarily used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-bis(PEG3-NHS ester) typically involves the reaction of a Boc-protected amine with a polyethylene glycol chain that has been functionalized with NHS esters. The reaction is usually carried out under mild conditions to preserve the integrity of the functional groups. The Boc group can be deprotected under acidic conditions to yield the free amine .

Industrial Production Methods

Industrial production of N-Boc-N-bis(PEG3-NHS ester) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-bis(PEG3-NHS ester) primarily undergoes substitution reactions due to the presence of the NHS ester groups. These esters are highly reactive towards nucleophiles such as primary amines, enabling the labeling of proteins, peptides, and other amine-containing molecules.

Common Reagents and Conditions

    Nucleophiles: Primary amines

    Conditions: Mild, typically at room temperature

    Deprotection: Acidic conditions for Boc group removal

Major Products

The major products formed from these reactions are amide bonds between the NHS ester and the nucleophile, resulting in the conjugation of the polyethylene glycol chain to the target molecule.

Scientific Research Applications

N-Boc-N-bis(PEG3-NHS ester) has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs and other bio-conjugates.

    Biology: Facilitates the labeling of proteins and peptides for various biochemical assays.

    Medicine: Plays a role in drug delivery systems by enhancing the solubility and stability of therapeutic agents.

    Industry: Utilized in the development of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of N-Boc-N-bis(PEG3-NHS ester) involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-N-bis(PEG4-NHS ester): Similar structure but with a longer polyethylene glycol chain.

    NHS ester PEG: Contains an NHS ester functional group but lacks the Boc-protected amine.

Uniqueness

N-Boc-N-bis(PEG3-NHS ester) is unique due to its branched structure and the presence of both Boc-protected amine and NHS ester groups. This combination allows for versatile applications in bio-conjugation and the synthesis of complex molecules like PROTACs .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49N3O16/c1-31(2,3)48-30(41)32(10-14-44-18-22-46-20-16-42-12-8-28(39)49-33-24(35)4-5-25(33)36)11-15-45-19-23-47-21-17-43-13-9-29(40)50-34-26(37)6-7-27(34)38/h4-23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSUBGGFVYSVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)CCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49N3O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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